8,8'-Ethylenebis(2-thiotheophylline)
Description
8,8'-Ethylenebis(2-thiotheophylline) (CAS: 1784-50-5) is a dimeric purine derivative characterized by an ethylene bridge connecting two theophylline moieties, each modified with a thio group at the 2-position. Theophylline itself (C₇H₈N₄O₂) is a xanthine alkaloid widely studied for its pharmacological properties, particularly as a bronchodilator. The substitution of oxygen with sulfur at the 2-position and the ethylene linkage in this compound likely alter its electronic properties, solubility, and biological activity compared to the parent molecule.
Properties
CAS No. |
1784-50-5 |
|---|---|
Molecular Formula |
C16H18N8O2S2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
8-[2-(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)ethyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C16H18N8O2S2/c1-21-11-9(13(25)23(3)15(21)27)17-7(19-11)5-6-8-18-10-12(20-8)22(2)16(28)24(4)14(10)26/h5-6H2,1-4H3,(H,17,19)(H,18,20) |
InChI Key |
VUYGRECUFBNLNE-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=S)N4C)C |
Other CAS No. |
1784-50-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 8,8'-Ethylenebis(2-thiotheophylline) and its analogs are critical for understanding its unique properties. Below is a comparative analysis based on available evidence:
Table 1: Structural and Chemical Comparison of Ethylene/Methylene-Linked Theophylline Derivatives
| Compound Name | CAS Number | Bridge Group | Substituents | Molecular Formula* | Key Features/Applications |
|---|---|---|---|---|---|
| 8,8'-Ethylenebis(2-thiotheophylline) | 1784-50-5 | Ethylene | 2-thio groups | C₁₆H₁₆N₈O₂S₂ | Potential pharmacological use |
| 8,8'-Ethyleneditheophylline | 1784-67-4 | Ethylene | Likely dual thio groups† | C₁₆H₁₆N₈O₂S₂? | Structural isomerism possible |
| 8,8'-Methylenebis(2-thio-theophylline) | 1915-58-8 | Methylene | 2-thio groups | C₁₅H₁₄N₈O₂S₂ | Shorter bridge; altered rigidity |
| 8,8'-Trimethylenebis(2-thio-theophylline) | 6466-29-1 | Trimethylene | 2-thio groups | C₁₇H₁₈N₈O₂S₂ | Increased flexibility |
* Molecular formulas are inferred from theophylline’s base structure (C₇H₈N₄O₂) and bridge modifications. † "Dithio" nomenclature suggests two sulfur substitutions, though exact positions are unspecified in .
Key Observations
In contrast, the methylene bridge (‑CH₂‑) in 8,8'-Methylenebis(2-thio-theophylline) (CAS: 1915-58-8) reduces conformational flexibility, which may impact binding affinity or solubility . The trimethylene bridge (‑CH₂CH₂CH₂‑) in 8,8'-Trimethylenebis(2-thio-theophylline) (CAS: 6466-29-1) introduces greater flexibility, possibly enhancing entropic penalties in molecular recognition processes .
Sulfur Substitution :
- Thio substitution at the 2-position replaces oxygen with sulfur, increasing lipophilicity and altering hydrogen-bonding capabilities. This modification is shared across all compounds in Table 1, suggesting a common strategy to enhance membrane permeability or metabolic stability compared to oxygenated analogs.
Synthetic Considerations :
- While synthesis details for 8,8'-Ethylenebis(2-thiotheophylline) are absent in the evidence, related compounds in (e.g., 3,5-bis(tert-butyl)-2,7-dihydro-1H-oxepin (8a)) highlight the use of column chromatography for purification, a method likely applicable to sulfur-containing theophylline derivatives .
Functional Analogues Beyond Theophylline Derivatives: N,N′-Ethylenebis(iodoacetamide) (CAS: 7250-43-3): A homobifunctional crosslinker with sulfhydryl-reactive iodoacetamide groups. Unlike the theophylline-based compounds, this agent is used for protein modification (e.g., tubulin conjugation), illustrating how ethylene-bridged structures can serve diverse roles in biochemistry . N,N'-Ethylenebis(3,4,5,6-tetrabromophthalimide) (CAS: 32588-76-4): A brominated flame retardant with an ethylene bridge, emphasizing the role of substituents (e.g., bromine vs. thio groups) in dictating applications such as polymer safety vs.
Research Findings and Implications
- Structural-Activity Relationships (SAR): The ethylene bridge and thio substitutions in 8,8'-Ethylenebis(2-thiotheophylline) may enhance its affinity for adenosine receptors compared to theophylline, though experimental validation is needed.
- Thermal and Solubility Properties : Ethylene-bridged compounds like N,N′-Ethylenebis(stearamide) () demonstrate utility in polymer composites, suggesting that 8,8'-Ethylenebis(2-thiotheophylline) could similarly influence material properties if incorporated into matrices .
- Limitations : Current evidence lacks quantitative data (e.g., melting points, solubility, bioactivity) for 8,8'-Ethylenebis(2-thiotheophylline), necessitating further experimental studies to validate hypotheses derived from structural comparisons.
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